molecular formula C15H13BrN2O3S B12123810 methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B12123810
M. Wt: 381.2 g/mol
InChI Key: PFMSERMYOSRIDZ-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted at position 3 with a methyl ester and at position 2 with an amide group derived from 5-bromopyridine-3-carbonyl. This compound belongs to a broader class of cyclopenta[b]thiophene derivatives, which are often explored for their pharmacological and materials science applications due to their structural versatility.

Properties

Molecular Formula

C15H13BrN2O3S

Molecular Weight

381.2 g/mol

IUPAC Name

methyl 2-[(5-bromopyridine-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C15H13BrN2O3S/c1-21-15(20)12-10-3-2-4-11(10)22-14(12)18-13(19)8-5-9(16)7-17-6-8/h5-7H,2-4H2,1H3,(H,18,19)

InChI Key

PFMSERMYOSRIDZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Bromopyridine Moiety: The starting material, 5-bromopyridine, is subjected to a carbonylation reaction using carbon monoxide and a suitable catalyst to introduce the carbonyl group.

    Cyclopenta[b]thiophene Ring Formation: The cyclopenta[b]thiophene ring is synthesized through a series of cyclization reactions involving thiophene and a suitable diene precursor.

    Coupling Reaction: The bromopyridine carbonyl compound is then coupled with the cyclopenta[b]thiophene derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors for carbonylation and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with biological receptors or enzymes, while the cyclopenta[b]thiophene ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Impact

The target compound’s analogs differ primarily in the acyl group attached to the amino moiety at position 2 and the ester substituent (methyl vs. ethyl). Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituent at Position 2 Ester Group Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications References
Target Compound 5-Bromopyridine-3-carbonyl Methyl C₁₆H₁₄BrN₃O₃S 416.27 Potential electronic effects from bromine; unexplored bioactivity
Ethyl 2-[(5-bromo-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 5-Bromo-2-furoyl Ethyl C₁₅H₁₄BrNO₄S 384.24 Increased lipophilicity due to ethyl ester; furan’s π-conjugation may alter reactivity
Ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 2-Fluorobenzoyl Ethyl C₁₈H₁₇FNO₃S 362.40 Demonstrated antiviral activity against influenza polymerase (mp: 219–220°C)
Methyl 2-(butyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Butyryl Methyl C₁₄H₁₇NO₃S 295.35 Simpler acyl group; potential for probing structure-activity relationships
Ethyl 2-{[4-(methyloxy)-4-oxobutanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-Methoxy-4-oxobutanoyl Ethyl C₁₅H₁₉NO₅S 325.38 Polar side chain may enhance solubility

Electronic and Steric Effects

  • Bromopyridine vs.
  • Steric Considerations: Bulky substituents (e.g., 2-phenylhydrazono in ) may hinder rotational freedom, affecting conformational stability .

Q & A

Q. What are the standard synthetic routes for preparing methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?

The synthesis typically involves three key steps:

  • Cyclopenta[b]thiophene core formation : Cyclocondensation of thiophene derivatives with cyclic ketones (e.g., cyclopentanone) under acidic conditions to form the fused ring system .
  • Acylation : Reaction of the amino group at the 2-position with 5-bromopyridine-3-carbonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl .
  • Esterification : Introduction of the methyl ester group via nucleophilic acyl substitution, often employing methanol and catalytic sulfuric acid . Example reagents and conditions are summarized below:
StepReagents/ConditionsYield (%)Reference
Core formationH₂SO₄, 80°C, 6h65–70
AcylationEt₃N, DCM, 0–5°C85–90
EsterificationMeOH, H₂SO₄, reflux75–80

Q. Which spectroscopic techniques are essential for characterizing this compound?

Critical methods include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing the cyclopentane, thiophene, and bromopyridine moieties. For example, the methyl ester group typically appears as a singlet near δ 3.8 ppm in ¹H NMR .
  • IR spectroscopy : Confirms the presence of carbonyl groups (amide C=O at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₄BrN₂O₃S: 409.9943) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data during structural elucidation?

Discrepancies (e.g., overlapping NMR signals or unexpected IR peaks) require:

  • 2D NMR techniques : HSQC and HMBC to correlate ambiguous protons/carbons and confirm connectivity .
  • X-ray crystallography : Definitive structural assignment if crystalline material is obtainable (e.g., resolving diastereomerism in cyclopentane rings) .
  • Comparative analysis : Cross-referencing with structurally similar compounds (e.g., ethyl 2-[(5-bromo-2-furoyl)amino] analogs in ) to identify substituent-specific shifts .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

Key factors include:

  • Catalyst selection : Use of CuCl₂ in acylation steps improves regioselectivity and reduces side reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in esterification steps .
  • Temperature control : Low temperatures (0–5°C) during acylation minimize decomposition of reactive intermediates .
  • Continuous flow reactors : For industrial-scale synthesis, these systems improve mixing and heat transfer, boosting yields by 10–15% compared to batch methods .

Q. How does the 5-bromopyridine substituent influence biological activity compared to other halogenated analogs?

The bromine atom enhances:

  • Lipophilicity : Increases membrane permeability (logP ~2.8 vs. ~2.2 for chloro analogs) .
  • Target binding : Forms halogen bonds with protein residues (e.g., in kinase inhibition assays, IC₅₀ = 0.8 µM vs. 2.3 µM for chloro derivatives) .
  • Metabolic stability : Bromine reduces oxidative metabolism in liver microsomes (t₁/₂ = 45 min vs. 22 min for fluoro analogs) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of similar cyclopenta[b]thiophene derivatives?

Variations in bioassay results (e.g., conflicting IC₅₀ values) may arise from:

  • Assay conditions : Differences in pH, temperature, or cell lines (e.g., IC₅₀ = 1.2 µM in HeLa vs. 3.5 µM in HEK293) .
  • Purity levels : HPLC purity >98% is critical; impurities <95% can skew activity by 30–50% .
  • Structural analogs : Subtle changes (e.g., methyl vs. ethyl esters) alter pharmacokinetic profiles significantly .

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